Ethyl 3-[(phenoxyacetyl)amino]benzoate
Description
Ethyl 3-[(phenoxyacetyl)amino]benzoate is a benzoic acid derivative characterized by an ethyl ester group at the carboxyl position, a phenoxyacetyl-substituted amino group at the meta position of the aromatic ring, and a benzoate backbone. Its structure combines aromatic, ester, and amide functionalities, making it relevant in pharmaceutical and polymer chemistry.
Properties
Molecular Formula |
C17H17NO4 |
|---|---|
Molecular Weight |
299.32g/mol |
IUPAC Name |
ethyl 3-[(2-phenoxyacetyl)amino]benzoate |
InChI |
InChI=1S/C17H17NO4/c1-2-21-17(20)13-7-6-8-14(11-13)18-16(19)12-22-15-9-4-3-5-10-15/h3-11H,2,12H2,1H3,(H,18,19) |
InChI Key |
RVIMSSGPZQHLMV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Functional Group Impact
The following table summarizes key structural analogues and their substituent-driven properties:
Reactivity and Performance in Polymer Chemistry
- Ethyl 4-(dimethylamino)benzoate exhibits superior reactivity as a co-initiator in resin cements, achieving a 72% degree of conversion compared to methacrylate-based analogues. Its electron-donating dimethylamino group facilitates faster radical generation .
- This compound is expected to show intermediate reactivity due to the balance between the electron-withdrawing phenoxyacetyl group and the ester’s inherent polarity. However, direct data on its polymerization efficiency are lacking in the provided evidence.
Solubility and Physicochemical Properties
- Halogenated Derivatives (e.g., dichlorophenoxy-substituted compound ): Reduced aqueous solubility due to increased lipophilicity, making them suitable for non-polar matrices.
- Amino-Substituted Analogues (e.g., dimethylamino ): Enhanced solubility in polar solvents (e.g., ethanol, water) due to protonable amino groups.
- This compound: Predicted moderate solubility in ethanol or acetonitrile, comparable to Ethyl 4-(dimethylamino)benzoate but lower than purely aliphatic benzoates .
Key Research Findings
- Biological Activity: Halogenated benzoates (e.g., dichlorophenoxy derivatives ) show promise in antimicrobial applications, whereas amino-substituted variants (e.g., dimethylamino ) are prioritized in material science for their reactivity.
- Thermal Stability : Cyclohexylidene-dioxo-substituted benzoates exhibit higher thermal stability (>200°C) due to rigid cyclic structures, whereas aliphatic esters degrade at lower temperatures.
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